molecular formula C12H20ClNO B3086042 [(2-Methoxyphenyl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1158465-81-6

[(2-Methoxyphenyl)methyl](2-methylpropyl)amine hydrochloride

Cat. No.: B3086042
CAS No.: 1158465-81-6
M. Wt: 229.74 g/mol
InChI Key: YRQCXECABNWGAE-UHFFFAOYSA-N
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Description

The compound (2-Methoxyphenyl)methylamine hydrochloride is a secondary amine hydrochloride derivative characterized by a 2-methoxy-substituted benzyl group and a branched 2-methylpropyl (isobutyl) chain.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10(2)8-13-9-11-6-4-5-7-12(11)14-3;/h4-7,10,13H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQCXECABNWGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)methylamine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with 2-methylpropylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (2-Methoxyphenyl)methylamine hydrochloride may involve large-scale reactions using automated equipment. The process includes the purification of the final product through crystallization or other separation techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)methylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different oxidation states.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2-Methoxyphenyl)methylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (2-Methoxyphenyl)methylamine hydrochloride and related amine hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
(2-Methoxyphenyl)methylamine hydrochloride (Target) C₁₂H₁₈ClNO (inferred) ~220 (estimated) 2-Methoxybenzyl, 2-methylpropyl Hypothesized applications in receptor modulation; limited commercial availability. (analog)
(2-Methylpropyl)(pyridin-2-ylmethyl)amine hydrochloride C₁₀H₁₇ClN₂ 200.71 Pyridin-2-ylmethyl, 2-methylpropyl Higher polarity due to pyridine ring; potential CNS activity. Discontinued due to stability issues.
1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride C₁₁H₁₇Cl₂N 234.17 2-Chlorophenyl, methyl, 2-methylpropyl Enhanced lipophilicity from Cl substituent; discontinued (safety concerns).
{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride C₁₈H₂₂ClNO 307.83 (calculated) 2-Benzyloxybenzyl, 2-methylpropyl Bulkier substituent reduces solubility; limited supplier availability.
[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride C₇H₁₄ClN₃O 191.66 3-Isobutyl-oxadiazole Heterocyclic core increases metabolic stability; 5 suppliers listed.

Key Comparative Insights

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups : The 2-methoxy group in the target compound likely enhances solubility in polar solvents compared to the 2-chlorophenyl analog (), which is more lipophilic due to its electron-withdrawing Cl substituent .
  • Steric Hindrance : The benzyloxy group in introduces steric bulk, reducing membrane permeability compared to smaller substituents like pyridine () .

Oxadiazole derivatives () remain available from multiple suppliers, indicating sustained interest in heterocyclic amine hydrochlorides for drug discovery .

Safety and Handling

  • While direct safety data for the target compound are unavailable, methyl(2-methylpropyl)amine () requires precautions against skin/eye irritation. Hydrochloride salts generally demand rigorous handling due to their ionic and hygroscopic nature .

Research Implications

The structural diversity of these compounds underscores the role of substituents in tuning bioavailability, receptor selectivity, and metabolic stability. For example:

  • The pyridine ring in may improve blood-brain barrier penetration but could also increase off-target effects .

Biological Activity

(2-Methoxyphenyl)methylamine hydrochloride is a compound of interest in pharmacological research, primarily due to its structural similarities with psychoactive substances and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, effects on neurotransmitter systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11H18ClNO
  • Molecular Weight : Approximately 335.9 g/mol
  • Functional Groups : Contains a methoxy group attached to a phenyl ring and a propyl amine.

The precise mechanism of action for (2-Methoxyphenyl)methylamine hydrochloride remains largely uncharacterized. However, its structural features suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

Biological Activity Overview

Research indicates that compounds similar to (2-Methoxyphenyl)methylamine hydrochloride have demonstrated various biological activities:

  • Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with serotonin receptors, potentially modulating mood-related pathways. This interaction could implicate it in the treatment of neurological disorders.
  • Psychoactive Effects : Due to its structural similarity to other psychoactive compounds, there is a potential for significant effects on mood and cognition. Further investigations are needed to elucidate these effects more clearly.

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(2-Methoxyphenyl)propan-1-amine hydrochlorideSimilar methoxy and amine groupsPotentially psychoactive
1-(2-Methoxyphenyl)propyl(methyl)amineContains methyl instead of propylVarying activity based on structure
3-(2-Methoxyphenoxy)propyl(methyl)amineIncludes an ether linkageDifferent reactivity profile

This table illustrates how variations in structure can influence biological activity, which is critical for understanding the pharmacodynamics of (2-Methoxyphenyl)methylamine hydrochloride.

Case Study: Neuropharmacological Effects

A study exploring the effects of similar compounds on neurotransmitter systems indicated that certain derivatives could significantly influence serotonin levels in animal models. Such findings suggest that (2-Methoxyphenyl)methylamine hydrochloride may have therapeutic potential in treating mood disorders .

Discussion

While the biological activity of (2-Methoxyphenyl)methylamine hydrochloride is promising, comprehensive studies are necessary to fully understand its pharmacological profiles. The potential for interaction with serotonin pathways highlights its relevance in neuropharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2-Methoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
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